PF-06465603
Description
PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .
Properties
CAS No. |
1431626-44-6 |
|---|---|
Molecular Formula |
C22H25N5O5 |
Molecular Weight |
439.472 |
IUPAC Name |
2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid |
InChI |
InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15- |
InChI Key |
FYGAMXOBXPHZMN-SHTZXODSSA-N |
SMILES |
O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06465603; PF 06465603; PF06465603 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:
- Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
- Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
- Pseudo-cyclic structures : Intramolecular hydrogen bonds in this compound improve conformational stability compared to earlier analogs .
Table 1: Structural Features of this compound and Analogs
| Compound | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| This compound | Quinazoline | Morpholine, methyl groups | Metabolite of PF-04691502 |
| PF-04691502 | Quinazoline | Morpholine, pyridine rings | Dual PI3K/mTOR inhibitor |
| NVP-BKM120 | Pyrimidine | Trifluoromethyl group | Pan-PI3K inhibitor |
| GDC-0980 | Quinazoline | Imidazopyridine | High mTOR selectivity |
Functional and Pharmacological Comparison
Target Inhibition and Selectivity
This compound exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .
Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Ratio (PI3K/mTOR) | Clinical Stage |
|---|---|---|---|---|
| This compound | 8.2* | 12.5* | 1.5 | Preclinical |
| PF-04691502 | 6.8 | 10.9 | 1.6 | Phase I/II (halted) |
| NVP-BKM120 | 52 | >10,000 | >192 | Phase II |
| GDC-0980 | 5 | 17 | 3.4 | Phase II |
*Hypothetical values based on parent compound data .
Pharmacokinetic Properties
Clinical and Preclinical Data
- This compound: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
- PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
- GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
